N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a pyridine core, which is significant in drug design due to the biological activity associated with pyridine derivatives. The systematic IUPAC name reflects its structure, indicating the presence of both a dimethylpyridine and a carboxamide functional group.
The compound can be synthesized through various chemical methods, which may involve the reaction of pyridine derivatives with appropriate acylating agents. Research into its properties and applications is ongoing, contributing to its relevance in pharmaceutical research.
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide belongs to the class of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is categorized as an amide due to the presence of the carboxamide functional group.
The synthesis of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide can be accomplished through several methods, typically involving:
The reactions often require controlled conditions such as temperature and pH to optimize yield and purity. Solvents like dichloromethane or dimethylformamide may be employed to facilitate the reaction.
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide can participate in various chemical reactions typical for amides and pyridines:
The reactivity of this compound is influenced by the electronic properties imparted by the dimethyl groups and the positioning of functional groups on the pyridine rings.
While specific mechanisms of action for N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide are not extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors. The presence of nitrogen atoms in heterocycles allows for hydrogen bonding and interactions with active sites on proteins.
Research into related compounds suggests that they may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects due to their ability to modulate biological pathways.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development efforts within pharmaceutical sciences.
The systematic IUPAC name N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide precisely defines the molecular architecture of this bifunctional heterocyclic compound. Its structure comprises two distinct pyridine rings: a nicotinamide fragment (pyridine-3-carboxamide) linked via an amide bond to a 2-aminopyridine moiety bearing methyl substituents at the C4 and C6 positions (4,6-dimethylpyridin-2-yl). This arrangement places the amide carbonyl group as a planar bridge between the two heteroaromatic systems, creating a conjugated framework that significantly influences both physicochemical properties and intermolecular interactions [1].
The compound belongs to the broader class of N-pyridyl pyridinecarboxamides, characterized by the presence of a carboxamide functional group connecting two nitrogen-containing aromatic rings. Its molecular formula is C₁₃H₁₃N₃O, corresponding to a molecular weight of 227.26 g/mol. The CAS registry number and other identifiers include MDL number MFCD00441244, which facilitates unambiguous chemical tracking across databases [1].
Structural Features and Physicochemical Properties:The 4,6-dimethylpyridine ring adopts a conformation where the methyl groups create steric hindrance proximal to the amide linkage. This substitution pattern reduces rotational freedom around the C(aryl)-N(amide) bond, imparting conformational restraint that enhances target selectivity. The pyridine-3-carboxamide fragment possesses a hydrogen-bond donor (amide -NH-) and acceptor (carbonyl oxygen), while the dimethylpyridine ring contributes an additional hydrogen-bond acceptor site at its annular nitrogen atom. This triad of recognition elements enables versatile binding modes with biological targets [4].
Taxonomic Classification:Within the pyridine carboxamide family, this compound exemplifies a di-substituted asymmetric carboxamide due to the differentiated substitution patterns on both rings. It is further subclassified as a 3-pyridyl carboxamide based on the carboxamide attachment position on the nicotinic acid derivative. The presence of alkyl substituents (methyl groups) on the acceptor pyridine ring distinguishes it from simpler N-pyridyl nicotinamides [1] [4].
Table 1: Fundamental Chemical Descriptors of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide
Property | Value |
---|---|
Systematic IUPAC Name | N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide |
Molecular Formula | C₁₃H₁₃N₃O |
Molecular Weight (g/mol) | 227.26 |
Hydrogen Bond Donor Count | 1 (amide NH) |
Hydrogen Bond Acceptor Count | 4 (carbonyl O, pyridine N x2, amide N) |
Rotatable Bond Count | 2 (C(O)-N and N-C(aryl) bonds) |
Topological Polar Surface Area | 55.9 Ų |
Pyridine carboxamides demonstrate remarkable target versatility, primarily attributed to their capacity for both hydrogen bonding and π-stacking interactions within enzyme binding pockets. N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide and structurally analogous compounds have shown significant pharmacological activities through modulation of kinases, microbial enzymes, and cancer-related signaling pathways.
Kinase Inhibition:This compound scaffold is integral to inhibitors targeting tyrosine and serine/threonine kinases. The dimethylpyridine segment often occupies hydrophobic pockets adjacent to ATP-binding sites, while the carboxamide linker engages in critical hydrogen bonding with kinase hinge regions. Patent WO2013052393A1 specifically discloses derivatives containing this structural motif as potent inhibitors of Spleen Tyrosine Kinase (Syk), a therapeutic target in autoimmune disorders and hematological malignancies. Exemplary compounds demonstrated nanomolar IC₅₀ values against Syk, with structure-activity relationship (SAR) studies confirming that the 4,6-dimethylpyridin-2-yl group conferred superior potency compared to unsubstituted analogs [4]. Recent investigations identified substituted pyridine carboxamides as allosteric inhibitors of Src Homology-2 domain-containing Phosphatase 2 (SHP2), an oncogenic phosphatase implicated in RAS pathway activation. Compound C6—structurally related to N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide—exhibited an IC₅₀ of 0.13 nM against SHP2 and inhibited tumor growth by 69.5% (in vivo) through modulation of tumor-associated macrophages [5].
Antimicrobial Targets:Pyridine carboxamide derivatives have been rationally designed to inhibit bacterial type II topoisomerases, validated targets for combating antibiotic-resistant pathogens. Molecular hybridization strategies have yielded compounds where the pyridine carboxamide core interacts with the ATP-binding domain of DNA gyrase (GyrB subunit). Research documented in European Journal of Medicinal Chemistry demonstrated that pyridine-3-carboxamide-6-yl-ureas exhibit potent Gram-positive antibacterial activity by disrupting the gyrase catalytic cycle. Optimization at the C4 position of the pyridine ring, particularly introduction of amino-aryl substituents, markedly enhanced Gram-positive coverage against Staphylococcus aureus and Streptococcus pyogenes [7].
Oncological Targets Beyond Kinases:The scaffold’s adaptability allows engagement with diverse cancer targets. Modifications to the carboxamide nitrogen or pyridine substituents enable selective inhibition of proteins regulating apoptosis, proliferation, and immune evasion. SHP2 inhibitors derived from this chemical class (e.g., C6) significantly reduced interleukin-10 expression and M2-like tumor-associated macrophage infiltration in xenograft models, highlighting dual antitumor and immunomodulatory mechanisms [5].
Table 2: Therapeutic Targets of Pyridine Carboxamide Derivatives with Representative Activities
Therapeutic Target | Biological Role | Compound Example | Reported Activity |
---|---|---|---|
Spleen Tyrosine Kinase (Syk) | Regulates immune receptor signaling | Patent exemplar from WO2013052393A1 | Nanomolar IC₅₀; anti-inflammatory effects |
SHP2 Phosphatase | RAS/MAPK pathway activation | Compound C6 | IC₅₀ = 0.13 nM; 69.5% tumor growth inhibition |
DNA Gyrase (GyrB) | Bacterial DNA replication | Pyridine-3-carboxamide-6-yl-ureas | MIC = 0.25–2 µg/mL against S. aureus |
AKT Kinase | PI3K/AKT/mTOR signaling cascade | Capivasertib (structural analog) | FDA-approved for breast cancer |
The medicinal evolution of pyridine carboxamides spans over seven decades, beginning with foundational tuberculosis therapeutics and advancing to contemporary kinase inhibitors. This journey illustrates how strategic molecular refinements transformed simple heterocyclic templates into target-specific agents.
First-Generation Agents:The discovery of isoniazid (isonicotinic acid hydrazide) in 1952 marked the entry of pyridine carboxamide derivatives into clinical practice. Although not a carboxamide per se, isoniazid established the therapeutic relevance of the pyridine nucleus in antimicrobial therapy. Subsequent efforts replaced the hydrazide with amide functionalities, yielding derivatives with improved metabolic stability and expanded target profiles. Ethionamide (2-ethylpyridine-4-carbothioamide), approved for multidrug-resistant tuberculosis, further validated the pyridine carboxamide bioisostere concept [2]. The late 20th century witnessed diversification into non-infectious diseases, exemplified by nicotinamide (pyridine-3-carboxamide) applications in pellagra treatment and cancer chemoprevention. These early agents underscored the importance of the carboxamide group in conferring favorable pharmacokinetics and enabling hydrogen-bond interactions with biological targets [2].
Rational Design Era:The 2000s saw structure-guided optimization leveraging crystallography and computational modeling. Analysis of FDA-approved drugs (2013–2023) revealed that di-substituted pyridines constitute the most prevalent substitution pattern among pyridine-containing pharmaceuticals, with C2 and C3 positions frequently modified. This trend directly influenced design strategies for N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide derivatives, where the C2 amino group on the pyridine ring and C3 carboxamide attachment were optimized for target affinity [2]. Patent literature from this period demonstrates systematic exploration of the 4,6-dimethylpyridin-2-yl moiety to exploit steric and electronic effects. For instance, the methyl groups were found to enforce a coplanar orientation between the pyridine rings, enhancing π-stacking in kinase ATP-binding pockets [4].
Contemporary Innovations:Current research focuses on allosteric modulation and polypharmacology. The 2024 identification of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide analogs as SHP2 inhibitors exemplifies targeting protein-protein interfaces rather than catalytic sites. Compound C6’s efficacy against tumor-associated macrophages illustrates a shift toward tumor microenvironment modulation [5]. Parallel innovations include incorporation of pyridine carboxamides into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. The scaffold’s synthetic tractability enables rapid generation of libraries probing diverse targets, as evidenced by recent patents spanning Syk inhibition to cannabinoid receptor modulation [4] [6].
The trajectory from isoniazid to modern kinase inhibitors underscores how incremental structural innovations—methyl substitutions, linker optimization, and stereoelectronic tuning—leveraged the inherent versatility of the pyridine carboxamide scaffold to address emerging therapeutic challenges [2] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2